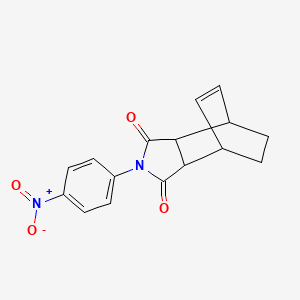![molecular formula C17H17N7O B12488368 1,5-dimethyl-4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12488368.png)
1,5-dimethyl-4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-4-({1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)-2-PHENYLPYRAZOL-3-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methylpyrazolo[3,4-d]pyrimidine with appropriate aryl hydrazines under acidic conditions, followed by cyclization and functional group modifications . Ultrasonic-assisted synthesis has also been explored to enhance reaction yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,5-DIMETHYL-4-({1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)-2-PHENYLPYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,5-DIMETHYL-4-({1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)-2-PHENYLPYRAZOL-3-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,5-DIMETHYL-4-({1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)-2-PHENYLPYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in functional groups and substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with distinct biological activities.
Uniqueness
1,5-DIMETHYL-4-({1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)-2-PHENYLPYRAZOL-3-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C17H17N7O |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C17H17N7O/c1-11-14(17(25)24(23(11)3)12-7-5-4-6-8-12)21-15-13-9-20-22(2)16(13)19-10-18-15/h4-10H,1-3H3,(H,18,19,21) |
Clave InChI |
SHTIPTNMTOOBKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C4C=NN(C4=NC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12488286.png)
![Propyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12488303.png)
![4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488306.png)

![(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12488330.png)

![N-{(2R,4S)-2-methyl-1-[(naphthalen-2-yloxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12488336.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide](/img/structure/B12488337.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12488342.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12488350.png)

![2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B12488373.png)
![ethyl 2-(morpholin-4-yl)-5-({[3-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12488379.png)
![2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12488385.png)
